N-(3-phenoxypropyl)guanidine hydrochloride
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Overview
Description
N-(3-phenoxypropyl)guanidine hydrochloride is a chemical compound that belongs to the class of guanidines Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenoxypropyl)guanidine hydrochloride typically involves the reaction of 3-phenoxypropylamine with a guanidylating agent. One common method is the use of S-methylisothiourea as a guanidylating agent, which reacts with 3-phenoxypropylamine under mild conditions to form the desired guanidine compound . Another approach involves the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis, providing a straightforward and efficient route to diverse guanidines .
Industrial Production Methods
Industrial production of guanidines, including this compound, often relies on scalable and cost-effective methods. The use of transition-metal-catalyzed reactions has been explored to enhance the efficiency and yield of guanidine synthesis. Additionally, the application of catalytic guanylation reactions of amines with carbodiimides has shown promise in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(3-phenoxypropyl)guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the guanidine group to other functional groups.
Substitution: The guanidine moiety can participate in substitution reactions, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(3-phenoxypropyl)guanidine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-phenoxypropyl)guanidine hydrochloride involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form stable complexes with various biological molecules, influencing their activity and function. This compound may target specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Guanidine hydrochloride: A simpler guanidine compound used in protein denaturation and as a chaotropic agent.
N,N’-disubstituted guanidines: These compounds have similar structural features but differ in their substituents, leading to varied biological activities.
S-methylisothiourea: Used as a guanidylating agent, it shares some chemical properties with N-(3-phenoxypropyl)guanidine hydrochloride.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its phenoxypropyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields .
Properties
CAS No. |
2763760-32-1 |
---|---|
Molecular Formula |
C10H16ClN3O |
Molecular Weight |
229.7 |
Purity |
95 |
Origin of Product |
United States |
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